molecular formula C29H24N2O2 B11279570 2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11279570
M. Wt: 432.5 g/mol
InChI Key: VPDIXFWGAPITQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that combines furan, indole, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced to form indolines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole moiety may produce indolines.

Scientific Research Applications

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of furan, indole, and isoindoline moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C29H24N2O2/c1-18-11-14-20(15-12-18)27-26(24-9-5-6-10-25(24)30-27)28-22-7-3-4-8-23(22)29(32)31(28)17-21-16-13-19(2)33-21/h3-16,28,30H,17H2,1-2H3

InChI Key

VPDIXFWGAPITQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC6=CC=C(O6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.